3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile
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Overview
Description
3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a unique combination of fluorophenyl, thienyl, and thieno[2,3-b]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of Amino and Fluorophenyl Groups: The amino group can be introduced via nucleophilic substitution reactions, while the fluorophenyl group can be added through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Addition of Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using palladium acetate and triphenylphosphine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Material Science: Its unique structure makes it a candidate for the development of organic electronic materials.
Chemical Biology: It is used in the design of probes and tools for studying biological processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-chlorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile
- 3-amino-4-(4-bromophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile
- 3-amino-4-(4-methylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile
Uniqueness
3-amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for drug development.
Properties
Molecular Formula |
C18H10FN3S2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-amino-4-(4-fluorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H10FN3S2/c19-11-5-3-10(4-6-11)12-8-13(14-2-1-7-23-14)22-18-16(12)17(21)15(9-20)24-18/h1-8H,21H2 |
InChI Key |
VNWFBDNPAQMDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)F)C(=C(S3)C#N)N |
Origin of Product |
United States |
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